N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
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Overview
Description
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a thiophene ring, and a pyrrolidinylsulfonyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate using pyrrolidine and a sulfonyl chloride reagent.
Attachment of the Thiophene Ring: The final step is the coupling of the sulfonylated benzothiazole with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance its binding affinity to these targets, while the benzothiazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-4-carboxamide
Uniqueness
Compared to similar compounds, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide (CAS No. 692745-98-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H15N3O3S. It possesses a molar mass of 347.37 g/mol. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H15N3O3S |
Molar Mass | 347.37 g/mol |
CAS Number | 692745-98-5 |
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
- In Vitro Studies : In studies involving human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound demonstrated varying degrees of cytotoxicity. For example, one study reported an IC50 value of approximately 8.78 μM against A549 cells in 2D culture assays .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In related studies, certain derivatives exhibited an MIC of 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli (MIC 25 μM) .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer proliferation and bacterial growth. For instance, it has been suggested that benzothiazole derivatives can interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study on Antitumor Efficacy
A recent study synthesized several benzothiazole derivatives and tested their antitumor efficacy in vitro. The results indicated that compounds with substituents like nitro or chloro showed enhanced antiproliferative activity compared to others .
Antimicrobial Screening
Another investigation focused on the antimicrobial effects of benzothiazole derivatives against various pathogens. The study confirmed that certain compounds exhibited significant antibacterial activity, supporting the potential of these derivatives as therapeutic agents .
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(13-4-3-9-23-13)18-16-17-12-6-5-11(10-14(12)24-16)25(21,22)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZKOGUNJVWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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